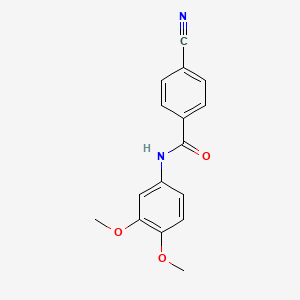

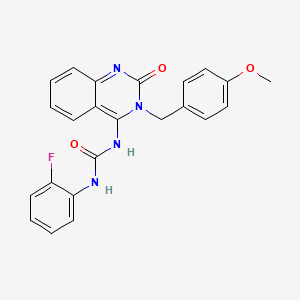

![molecular formula C25H36N3O9PS B14113951 oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate](/img/structure/B14113951.png)

oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fosamprenavir is a medication used to treat human immunodeficiency virus (HIV) infections. It is a prodrug of the protease inhibitor amprenavir, meaning it is converted into the active drug amprenavir in the body. Fosamprenavir is marketed under the brand names Lexiva and Telzir and is used in combination with other antiretroviral agents to manage HIV-1 infections .

Preparation Methods

Fosamprenavir is synthesized through a multi-step process involving several chemical reactions. One method involves using benzene acetonitrile as a raw material, which undergoes hydrolysis of nitrile, acylation, and other steps to form the intermediate compound (2R,3S)-1,2-epoxy-3-t-butoxycarbonyl amino-4-phenyl butane . Another approach involves the preparation of a key intermediate, (3S)-hydroxytetrahydrofuran, from L-malic acid . These methods are designed to be efficient and suitable for industrial production.

Chemical Reactions Analysis

Fosamprenavir undergoes various chemical reactions, including hydrolysis and oxidation. It is hydrolyzed by cellular phosphatases to form amprenavir, the active protease inhibitor . The oxidation behavior of fosamprenavir has been studied using cyclic and linear sweep voltammetry at boron-doped diamond and glassy carbon electrodes . These reactions are essential for understanding the compound’s stability and behavior in different environments.

Scientific Research Applications

Fosamprenavir is primarily used in the medical field for the treatment and postexposure prophylaxis of HIV-1 infections . It is a crucial component of highly active antiretroviral therapy (HAART), which has significantly reduced the morbidity and mortality associated with acquired immunodeficiency syndrome (AIDS) . Fosamprenavir’s prodrug nature allows for a more convenient dosing regimen, reducing the pill burden for patients . Additionally, its use in combination with other antiretroviral agents helps prevent the development of drug-resistant HIV strains.

Mechanism of Action

Fosamprenavir is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed . Amprenavir inhibits HIV-1 protease, an enzyme essential for the maturation of infectious viral particles. By binding to the active site of HIV-1 protease, amprenavir prevents the cleavage of viral Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles . This mechanism effectively reduces the viral load in the patient’s body.

Comparison with Similar Compounds

Fosamprenavir is similar to other protease inhibitors used in the treatment of HIV, such as lopinavir and atazanavir. fosamprenavir’s prodrug nature offers advantages in terms of dosing convenience and reduced pill burden . Unlike some other protease inhibitors, fosamprenavir is hydrolyzed to release amprenavir slowly, which can improve patient adherence to the treatment regimen . Additionally, fosamprenavir has been shown to have comparable potency to lopinavir but may result in higher serum cholesterol levels .

Similar Compounds

- Lopinavir

- Atazanavir

- Darunavir

- Ritonavir

Fosamprenavir’s unique prodrug nature and its ability to reduce pill burden make it a valuable option in the management of HIV-1 infections.

Properties

Molecular Formula |

C25H36N3O9PS |

|---|---|

Molecular Weight |

594.7 g/mol |

IUPAC Name |

oxolan-3-yl N-[4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate |

InChI |

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/i1D3,2D3,15D2,18D |

InChI Key |

MLBVMOWEQCZNCC-LQRCEBMYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14113871.png)

![Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro-](/img/structure/B14113908.png)

![3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone](/img/structure/B14113925.png)

![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B14113926.png)

![[(10R,13S)-17-acetyl-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14113935.png)

![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14113937.png)